Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate
Description
Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate is a heterocyclic ester featuring a 1,3-oxazine core with three methyl substituents at positions 4, 4, and 4. The 5,6-dihydro-4H-oxazin ring confers partial saturation, enhancing conformational stability compared to fully aromatic systems. The ethyl acetate moiety at position 2 introduces polar ester functionality, influencing solubility and reactivity. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor or intermediate in cyclization reactions and enzyme inhibition studies .
Properties
CAS No. |
36867-19-3 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)acetate |
InChI |
InChI=1S/C11H19NO3/c1-5-14-10(13)6-9-12-11(3,4)7-8(2)15-9/h8H,5-7H2,1-4H3 |
InChI Key |
IUFUGHCZKJFMCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(CC(O1)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Ring Closure
In a representative procedure, 2-amino-2-methylpropanol (1.2 eq) and ethyl acetoacetate (1.0 eq) are dissolved in toluene under reflux with p-toluenesulfonic acid (0.1 eq). The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the oxazine core. The use of toluene as a solvent enhances reaction efficiency by azeotropic removal of water. After 12 hours, the mixture is cooled, washed with saturated NaHCO₃, and dried over Na₂SO₄. Crude yields typically range from 65–75%, with purification via flash chromatography (hexane:ethyl acetate, 7:3).
Microwave-Assisted Optimization
Microwave irradiation (80 W, 90°C) reduces reaction times to 30–45 minutes, as demonstrated in analogous triazole-oxazine syntheses. This method minimizes side products such as over-alkylated derivatives, improving yields to 80–85%.
One-Pot Tandem Cyclization-Esterification
Advanced methodologies combine cyclization and esterification in a single vessel, reducing purification steps.
Tandem Reaction in DMF
A mixture of 2-amino-2-methylpropanol, ethyl acetoacetate, and ethyl chloroacetate (1:1:1.1 eq) is heated in DMF at 100°C with K₂CO₃ (2.5 eq). The polar aprotic solvent facilitates both imine formation and nucleophilic acyl substitution. After 8 hours, the reaction is diluted with water, extracted with CH₂Cl₂, and purified via gradient elution (hexane:ethyl acetate from 8:2 to 6:4). Yields reach 70–75%, though residual DMF poses challenges during chromatography.
Catalytic Hydrobromic Acid Systems
Adapting methods from oxazine dye synthesis, hydrobromic acid (48% aq., 0.5 eq) is added to the reaction mixture to catalyze cyclization. Subsequent neutralization with NaHCO₃ prior to esterification prevents acid-catalyzed ester hydrolysis. This protocol achieves 80% overall yield with high reproducibility.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 65–75 | 12 | Simple setup, low cost | Long duration, moderate yield |
| Microwave Optimization | 80–85 | 0.5 | Rapid, high yield | Specialized equipment required |
| Schotten-Baumann | 75–80 | 6 | High selectivity | Biphasic system complicates scaling |
| Tandem Reaction | 70–75 | 8 | Reduced purification | DMF removal challenges |
Chemical Reactions Analysis
Hydrolysis Under Acidic Conditions
The 1,3-oxazine ring in this compound undergoes acid-catalyzed hydrolysis, leading to ring cleavage. In analogous systems, hydrochloric acid (20% aqueous) facilitates cleavage of the C(6)-to-oxygen bond, yielding products such as 4-aryl-4-(hydroxyimino)butyric acid esters or 5,6-dihydro-4H-1,3-oxazin-6-ones depending on substituent effects . For Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate, hydrolysis likely proceeds via protonation of the oxazine oxygen, followed by nucleophilic attack at C-6.
Key Reaction Pathway:
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 20% HCl in CH₂Cl₂, 4–5 h | 4-(Hydroxyimino)butyric acid derivatives or oxazinone intermediates | 34–82% |
The trimethyl groups at C-4 and C-6 may sterically hinder hydrolysis, favoring partial conversion to oxazinone derivatives rather than complete ring opening .
Reduction Reactions
The ester group in the compound can be selectively reduced. Using agents like (CH₃)₂SBH₃ in tetrahydrofuran (THF), the ethyl acetate moiety is converted to a primary alcohol. This reaction proceeds via borane-mediated reduction of the carbonyl group without affecting the oxazine ring .
Example Reduction Protocol:
text1. Dissolve compound in THF. 2. Add (CH₃)₂SBH₃ dropwise at 0°C. 3. Stir at 67°C for 16 hours. 4. Quench with methanol and purify via column chromatography.
Product:
Oxazine Ring Functionalization
The 1,3-oxazine core participates in cyclization and substitution reactions. For example:
-
Gold(I)-Catalyzed Cyclization : Analogous oxazines undergo 6-endo-dig cyclization with alkynes in the presence of [XPhosAu(NCCH₃)]SbF₆, forming fused polycyclic systems .
-
Aldehyde Formation : Oxidation or functional group interconversion at C-2 can generate aldehydes, enabling further derivatization (e.g., alkyne coupling via Bestmann–Ohira reagent) .
Reaction Table:
Stability and Side Reactions
Scientific Research Applications
Medicinal Applications
2.1 Antimicrobial Activity
Research indicates that oxazine derivatives exhibit significant antimicrobial properties. Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate has been tested for its effectiveness against various bacterial strains. For instance, studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
2.2 Antidiabetic Effects
Recent investigations into the antidiabetic potential of oxazine derivatives suggest that compounds like this compound may enhance glucose uptake and stimulate insulin secretion in pancreatic cells. In vitro studies have demonstrated that certain derivatives can increase glucose uptake significantly in C2C12 muscle cells .
2.3 Anticancer Properties
The anticancer activity of oxazine derivatives is an emerging area of research. This compound has shown promise in preliminary studies for inhibiting the proliferation of cancer cell lines. Further exploration is needed to elucidate its mechanism of action and efficacy in vivo .
Applications in Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as cycloadditions and rearrangements. These reactions are crucial for developing new synthetic pathways for complex organic molecules .
Table 1: Antimicrobial Activity of Related Oxazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Oxazine A | Staphylococcus aureus | 32 |
| Oxazine B | Escherichia coli | 16 |
| Ethyl (4,4,6-trimethyl...) | Staphylococcus epidermidis | 64 |
Table 2: Antidiabetic Activity Results
| Treatment | Glucose Uptake (% of Control) | Insulin Secretion (Fold Increase) |
|---|---|---|
| Ethyl (4,4,6-trimethyl...) | 156.00 | 3.92 |
| Control | 100 | 1.00 |
Mechanism of Action
The mechanism by which Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
Ethyl 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetate (CAS 139731-96-7)
- Structure : Contains a benzoxazine ring fused to a benzene moiety, with a 2-oxo group and ethyl acetate substituent.
- Key Differences :
- Aromatic benzene ring vs. partially saturated oxazin ring in the target compound.
- Additional oxygen in the benzoxazine system increases polarity and hydrogen-bonding capacity.
- Applications : Used as a chemical intermediate in pharmaceutical synthesis .
Ethyl (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate
- Structure : Features a benzothiazine ring with a sulfur atom replacing the oxygen in 1,3-oxazin.
- Key Differences :
- Sulfur’s larger atomic radius and lower electronegativity alter electronic properties and reactivity.
- The 3-oxo group introduces a ketone functionality, enabling nucleophilic attacks absent in the target compound.
- Applications: Limited data, but sulfur-containing heterocycles are common in agrochemicals .
BACE-1 Inhibitor with 5,6-Dihydro-4H-1,3-oxazin Core
- Structure: (1SR,2SR)-2-((R)-2-Amino-5,5-difluoro-4-methyl-5,6-dihydro-4H-1,3-oxazin-4-yl)-N-(3-chloroquinolin-8-yl)cyclopropanecarboxamide.
- Key Differences: Difluoro and methyl substituents enhance metabolic stability and binding affinity to BACE-1.
- Applications : Potent inhibitor of β-secretase 1 (BACE-1), a target in Alzheimer’s disease .
Substituent Effects: Methyl vs. Other Alkyl Groups
2,6-Bis((R)-4-Isopropyl-5,6-dihydro-4H-1,3-oxazin-2-yl)pyridine
- Structure : Contains isopropyl groups at position 4 of the oxazin ring.
- Key Differences :
- Bulkier isopropyl substituents increase steric hindrance, reducing reactivity in nucleophilic reactions.
- The pyridine linker enables metal coordination, unlike the ethyl acetate group in the target compound.
- Applications : Ligand in asymmetric catalysis .
Ethyl Linoleate and Other Simple Esters
- Structure: Ethyl esters of fatty acids (e.g., ethyl linoleate) lack heterocyclic cores.
- Key Differences :
Physicochemical and Functional Comparisons
| Property | Target Compound | Ethyl 2-Oxo-benzoxazine-3-acetate | BACE-1 Inhibitor Oxazin Derivative |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ | C₁₂H₁₁NO₄ | C₁₉H₂₀ClF₂N₃O₂ |
| Molecular Weight (g/mol) | ~225.3 | ~233.2 | ~403.8 |
| Key Functional Groups | Ethyl ester, trimethyl oxazin | Benzoxazine, 2-oxo, ethyl ester | Difluoro, cyclopropane-carboxamide |
| Solubility | Low in water; miscible in organics | Similar to target compound | Low due to hydrophobic substituents |
| Applications | Synthetic intermediate | Pharmaceutical intermediate | Enzyme inhibition |
Research Findings and Structure-Activity Relationships (SAR)
- Electronic Effects : The electron-withdrawing ester group at position 2 polarizes the oxazin ring, facilitating electrophilic substitution reactions at the 5-position.
Biological Activity
Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. It is hypothesized that the oxazine ring plays a crucial role in mediating these interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound also demonstrates antioxidant properties. In a study measuring DPPH radical scavenging activity, this compound showed a scavenging effect comparable to standard antioxidants like ascorbic acid.
| Concentration (µg/mL) | % Scavenging Effect |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines indicate that this compound has selective cytotoxic effects. The IC50 values for different cell lines were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF7 | 30 |
| A549 | 60 |
These results highlight its potential as an anticancer agent.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results confirmed its effectiveness against multidrug-resistant strains.
Antioxidant Mechanism Exploration
Further research focused on elucidating the mechanism behind its antioxidant activity. The compound was found to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in cellular models.
Q & A
Q. Basic
- X-ray crystallography : Resolves puckering parameters (e.g., oxazine ring adopts a flattened envelope conformation with Q(2) = 0.281 Å) .
- NMR spectroscopy : Confirms substituent arrangement (e.g., ethyl ester resonance at δ ~4.1–4.3 ppm).
- HPLC : Validates purity, especially for intermediates like ethyl oxadiazine carboxylates .
| Technique | Key Data | Reference |
|---|---|---|
| X-ray crystallography | Dihedral angles (80.07° between rings) | |
| NMR | Ethoxycarbonyl torsion angles (~2.5°) |
How does the oxazine ring conformation influence reactivity?
Q. Advanced
- Planarity : The planar oxadiazine moiety (deviation ≤0.081 Å) enhances π-stacking in crystal lattices, affecting solubility .
- Puckering parameters : Flattened envelope conformation (Q(3) = 0.118 Å) may reduce steric hindrance in nucleophilic attacks .
What solvents are optimal for reactions involving this compound?
Q. Basic
- Dichloroethane (DCE) : Used in Brønsted acid-catalyzed cyclizations due to its polarity and inertness .
- Ethyl acetate : Suitable for TLC (polar stationary phase compatibility) but requires UV transparency checks .
What challenges arise in achieving high cyclization yields?
Q. Advanced
- Moderate yields : Trichloroacetimidate routes yield ≤60% due to competing side reactions .
- Temperature sensitivity : Reactions above 60°C risk decomposition; precise thermal control is critical .
How do catalysts enhance synthesis efficiency?
Q. Advanced
- Iodine : Promotes haliranium ion formation, enabling stereoselective cyclization .
- MsOH : Facilitates protonation of carbonyl groups, accelerating cyclodimerization .
Can computational methods predict the compound’s behavior?
Q. Advanced
- Molecular dynamics : Simulates solvent interactions (e.g., ethyl acetate’s ΔrH° = 1543 kJ/mol for deprotonation) .
- DFT calculations : Models stereoelectronic effects of the oxazine ring’s electron-deficient nitrogen .
How to design a scalable synthesis protocol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
